molecular formula C17H17FO4 B4895949 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No. B4895949
M. Wt: 304.31 g/mol
InChI Key: IKOVMVKKHJYVCK-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as F4H5MOB and has a molecular weight of 308.33 g/mol.

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. Additionally, it has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde is its wide range of biological activities, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that can be explored with 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Additionally, this compound can be used as a starting material for the synthesis of new compounds with improved biological activities. Furthermore, the development of new synthetic methods for the preparation of this compound can also be explored to overcome its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.

Synthesis Methods

The synthesis of 4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde and 4-fluorophenylpropanol in the presence of a base catalyst. The reaction is carried out in a suitable solvent such as toluene or DMF at a temperature of around 80-100°C. The product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)3-8-16(17)22-10-2-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOVMVKKHJYVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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